Cas no 1803729-41-0 (3-Difluoromethoxy-2-fluoro-5-nitrotoluene)
3-Difluoromethoxy-2-fluoro-5-nitrotoluene Chemical and Physical Properties
Names and Identifiers
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- 3-Difluoromethoxy-2-fluoro-5-nitrotoluene
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- Inchi: 1S/C8H6F3NO3/c1-4-2-5(12(13)14)3-6(7(4)9)15-8(10)11/h2-3,8H,1H3
- InChI Key: NGEFGHPIVOJZKX-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=CC=1C)[N+](=O)[O-])OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 234
- XLogP3: 3.1
- Topological Polar Surface Area: 55
3-Difluoromethoxy-2-fluoro-5-nitrotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010006302-250mg |
3-Difluoromethoxy-2-fluoro-5-nitrotoluene |
1803729-41-0 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
| Alichem | A010006302-500mg |
3-Difluoromethoxy-2-fluoro-5-nitrotoluene |
1803729-41-0 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
| Alichem | A010006302-1g |
3-Difluoromethoxy-2-fluoro-5-nitrotoluene |
1803729-41-0 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
3-Difluoromethoxy-2-fluoro-5-nitrotoluene Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-Difluoromethoxy-2-fluoro-5-nitrotoluene
3-Difluoromethoxy-2-fluoro-5-nitrotoluene: A Comprehensive Overview
3-Difluoromethoxy-2-fluoro-5-nitrotoluene, also known by its CAS number CAS No. 1803729-41-0, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a toluene derivative with multiple substituents, including a difluoromethoxy group, a fluoro group, and a nitro group. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest for researchers exploring its potential applications in various industries.
The molecular structure of 3-Difluoromethoxy-2-fluoro-5-nitrotoluene is defined by its toluene backbone, with substituents attached at specific positions. The presence of the nitro group at the 5-position and the fluoro group at the 2-position introduces significant electron-withdrawing effects, which influence the compound's reactivity and stability. Additionally, the difluoromethoxy group at the 3-position adds complexity to the molecule's electronic environment, further enhancing its unique chemical behavior. This intricate balance of functional groups makes CAS No. 1803729-41-0 a valuable compound for studying substitution patterns and their effects on molecular properties.
Recent studies have highlighted the potential of 3-Difluoromethoxy-2-fluoro-5-nitrotoluene in drug discovery and development. The compound's ability to act as a scaffold for bioisosteric replacements has been explored in various pharmacological contexts. Researchers have found that the compound's structural features can be leveraged to design molecules with improved bioavailability and selectivity. For instance, the nitro group's electron-withdrawing nature can be utilized to modulate the activity of enzymes or receptors, making it a promising candidate for therapeutic interventions.
In terms of physical properties, CAS No. 1803729-41-0 exhibits a high melting point due to its strong intermolecular forces, primarily arising from hydrogen bonding within the difluoromethoxy group. Its boiling point is significantly influenced by the presence of these functional groups as well. The compound's solubility in organic solvents is moderate, which makes it suitable for use in various organic synthesis reactions. Furthermore, its stability under different conditions has been extensively studied, revealing that it remains stable under standard laboratory conditions but may undergo decomposition under extreme temperatures or reactive environments.
The synthesis of 3-Difluoromethoxy-2-fluoro-5-nitrotoluene involves a multi-step process that typically begins with the nitration of toluene derivatives. The introduction of the fluoro and difluoromethoxy groups requires precise control over reaction conditions to ensure optimal yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability. These developments have made CAS No. 1803729-41-0 more accessible for both academic research and industrial applications.
The application of 3-Difluoromethoxy-2-fluoro-5-nitrotoluene extends beyond pharmaceuticals into materials science and environmental chemistry. In materials science, its unique electronic properties make it a candidate for use in advanced polymers or as a precursor for nanomaterials. In environmental chemistry, researchers are investigating its role as a model compound for studying atmospheric degradation pathways, particularly under photochemical conditions.
In conclusion, CAS No. 1803729-41-0, or 3-Difluoromethoxy-2-fluoro-5-nitrotoluene, stands out as a versatile compound with diverse applications across multiple disciplines. Its complex structure and unique chemical properties continue to drive innovative research, positioning it as a key player in future advancements in chemistry and related fields.
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